molecular formula C24H27NO11 B1316957 (2R,3S,4R,5R,6S)-5-Acetamido-2-(acetoxymethyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate CAS No. 38971-29-8

(2R,3S,4R,5R,6S)-5-Acetamido-2-(acetoxymethyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate

Cat. No. B1316957
CAS RN: 38971-29-8
M. Wt: 505.5 g/mol
InChI Key: UXRGMYFQEBYUQU-JTYPQFNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S,4R,5R,6S)-5-Acetamido-2-(acetoxymethyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate is a useful research compound. Its molecular formula is C24H27NO11 and its molecular weight is 505.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,3S,4R,5R,6S)-5-Acetamido-2-(acetoxymethyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S,4R,5R,6S)-5-Acetamido-2-(acetoxymethyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Pierre‐François Deschenaux and colleagues (1989) focused on the enantiospecific synthesis of related compounds, highlighting the significance of stereochemistry in such molecules (Deschenaux et al., 1989).
  • Antineoplastic Activities :

    • R. Gašparová and team (2010, 2013) explored the synthesis of related 2H-chromen derivatives and their antineoplastic activities, demonstrating potential applications in cancer research (Gašparová et al., 2010); (Gašparová et al., 2013).
  • Antioxidant Activity :

    • L. Saher and colleagues (2018) synthesized novel compounds with the 2-oxo-2H-pyran-3-yl moiety and evaluated their antioxidant activities, suggesting potential for therapeutic applications (Saher et al., 2018).
  • Synthesis of Related Compounds for Biological Testing :

    • G. Parameshwarappa and team (2009) synthesized thiazole substituted coumarins, starting from a related 2H-chromen compound, for antimicrobial activity testing (Parameshwarappa et al., 2009).
  • Asymmetric Synthesis of Polyketide Spiroketals :

    • K. Meilert and colleagues (2004) described the asymmetric synthesis of polyketide spiroketals, which involve structures similar to the query compound, highlighting their potential in synthetic organic chemistry (Meilert et al., 2004).
  • Synthesis of Thiazolidin-4-ones :

    • M. Čačić and team (2009) focused on synthesizing thiazolidin-4-ones based on related chromen-4-yl acetic acid, further emphasizing the versatility of this chemical framework in synthetic chemistry (Čačić et al., 2009).
  • Antihypertensive and Antioxidative Properties :

    • Anusree Maneesh and K. Chakraborty (2018) isolated O-heterocyclic analogues from seaweed with structures similar to the query compound, demonstrating antihypertensive and antioxidative properties, indicative of potential therapeutic uses (Maneesh & Chakraborty, 2018).
  • Biocatalytic Synthesis in Pharmaceutical Applications :

    • Vincent Troiani and colleagues (2011) presented a biocatalytic procedure for synthesizing a key lactonized statin side chain intermediate, showing the applicability of similar compounds in pharmaceutical synthesis (Troiani et al., 2011).

properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO11/c1-11-8-20(30)35-18-9-16(6-7-17(11)18)34-24-21(25-12(2)26)23(33-15(5)29)22(32-14(4)28)19(36-24)10-31-13(3)27/h6-9,19,21-24H,10H2,1-5H3,(H,25,26)/t19-,21-,22-,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRGMYFQEBYUQU-JTYPQFNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560370
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S,4R,5R,6S)-5-Acetamido-2-(acetoxymethyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate

CAS RN

38971-29-8
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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